

# Application Notes and Protocols for Veverimer

## Assay Development for Binding Kinetics

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### Compound of Interest

Compound Name: Veverimer

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## Introduction

**Veverimer** is a novel, non-absorbed, orally administered, free-amine polymer developed for the treatment of metabolic acidosis, particularly in patients with chronic kidney disease (CKD).[1][2] Unlike traditional ion-exchange resins, **Veverimer** operates via a counterion-free mechanism.[2][3] In the acidic environment of the gastrointestinal (GI) tract, the amine groups on the polymer become protonated, leading to the subsequent binding of chloride ions to neutralize the positive charge.[4] This process effectively removes hydrochloric acid (HCl) from the GI lumen, resulting in a net increase in serum bicarbonate.[1][3] The highly crosslinked structure of **Veverimer** imparts selectivity for chloride, the smallest and most abundant anion in the GI tract.[4]

Understanding the binding capacity and kinetics of **Veverimer** is crucial for its development and quality control. These application notes provide detailed protocols for the characterization of **Veverimer** and the assessment of its binding properties. The protocols cover equilibrium binding, simulated GI transit, and exploratory methods for determining binding kinetics.

## Veverimer Characterization

Prior to conducting binding assays, it is essential to characterize the physicochemical properties of the **Veverimer** polymer to ensure batch-to-batch consistency.

## Protocol 1: Particle Size Distribution by Dynamic Light Scattering (DLS)

This protocol determines the size distribution of **Veverimer** particles.

Materials and Reagents:

- **Veverimer** polymer powder
- Methanol
- Vortex mixer
- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)[5][6]
- Cuvettes for DLS measurement

Procedure:

- Accurately weigh 250 mg of **Veverimer** into a 15 mL tube.
- Add 5 mL of methanol and vortex at low speed to ensure a uniform suspension.
- Immediately transfer an appropriate volume of the suspension to a clean DLS cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters (e.g., temperature, solvent refractive index, viscosity).
- Perform the measurement at multiple scattering angles if the instrument allows (multiangle DLS) to obtain a comprehensive size distribution.[3]
- Record the z-average diameter and the polydispersity index (PDI).

## Protocol 2: Total Amine Content by Potentiometric Titration

This protocol quantifies the number of amine groups in the polymer, which are the active sites for acid binding.

Materials and Reagents:

- **Veverimer** polymer powder
- Glacial acetic acid
- Perchloric acid (0.1 N in glacial acetic acid), standardized
- Autotitrator with a suitable electrode for non-aqueous titrations
- Analytical balance

Procedure:

- Accurately weigh a specified amount of dry **Veverimer** powder into a titration vessel.
- Add a sufficient volume of glacial acetic acid to disperse the polymer and immerse the electrode.
- Allow the polymer to swell for a defined period with gentle stirring.
- Titrate the suspension with standardized 0.1 N perchloric acid in glacial acetic acid.<sup>[7]</sup>
- The endpoint is detected as the point of maximum inflection on the titration curve.
- Calculate the amine value, typically expressed as mg of KOH equivalent to the acid consumed per gram of polymer, or directly as mmol of amine per gram of polymer.

## Equilibrium Binding and Simulated In Vivo Assays

### Protocol 3: In Vitro Hydrochloric Acid Binding Capacity Assay

This assay determines the equilibrium binding capacity of **Veverimer** for HCl at a specific pH.

Materials and Reagents:

- **Veverimer** polymer powder
- Hydrochloric acid (HCl) solutions of known concentrations (e.g., 0.1 M, 0.05 M)
- Deionized water
- pH meter
- Chloride-selective electrode (ISE) with a compatible meter[8]
- Incubator shaker
- Centrifuge

#### Procedure:

- Prepare a series of HCl solutions at various concentrations.
- Accurately weigh a fixed amount of **Veverimer** (e.g., 100 mg) into several centrifuge tubes.
- Add a defined volume (e.g., 10 mL) of a specific HCl solution to each tube.
- Measure the initial chloride concentration ( $[Cl^-]_{initial}$ ) of the HCl solution using a calibrated chloride ISE.
- Seal the tubes and incubate them in a shaker at 37°C for a predetermined time to reach equilibrium (e.g., 24 hours).
- After incubation, centrifuge the tubes to pellet the polymer.
- Carefully collect the supernatant and measure the final chloride concentration ( $[Cl^-]_{final}$ ) using the chloride ISE.
- Calculate the binding capacity using the following formula: Binding Capacity (mmol/g) =  $(([Cl^-]_{initial} - [Cl^-]_{final}) \times \text{Volume of solution (L)}) / \text{Weight of Veverimer (g)}$

## Protocol 4: In Vitro GI Compartment Transit Assay

This assay simulates the passage of **Veverimer** through different compartments of the GI tract to assess its binding and retention of HCl in varying pH and ionic environments.

#### Materials and Reagents:

- **Veverimer** polymer powder
- Simulated Gastric Fluid (SGF), pH 1.5-3.0
- Simulated Intestinal Fluid (SIF), proximal (pH ~6.2) and distal (pH ~7.0)
- Chloride-selective electrode (ISE)
- Incubator shaker set to 37°C
- Filtration apparatus

#### Procedure:

- Stomach Compartment:
  - Incubate a known amount of **Veverimer** in SGF containing a known concentration of HCl for a simulated gastric residence time (e.g., 1-2 hours) at 37°C.
  - Separate the polymer from the SGF by filtration.
  - Analyze the filtrate for chloride concentration to determine the amount bound in the stomach.
- Proximal Intestinal Compartment:
  - Transfer the **Veverimer** polymer from the previous step to the proximal SIF.
  - Incubate for a simulated transit time (e.g., 2-3 hours) at 37°C.
  - Separate the polymer and analyze the chloride concentration in the fluid to assess any release of bound chloride.
- Distal Intestinal Compartment:

- Transfer the polymer to the distal SIF and incubate for a simulated transit time (e.g., 3-4 hours) at 37°C.
- Separate the polymer and measure the final chloride concentration in the fluid.
- Calculate the net chloride bound at each stage to evaluate the retention of HCl throughout the simulated transit.

## Exploratory Binding Kinetics Assays

The following protocols are proposed as exploratory methods to determine the binding kinetics ( $k_{on}$ ,  $k_{off}$ ) of HCl to **Veverimer**. These techniques are typically used for solution-phase interactions, and their application to an insoluble polymer may require significant optimization.

### Protocol 5: Isothermal Titration Calorimetry (ITC) - Adapted for Suspensions

ITC measures the heat change associated with binding events, which can be used to determine thermodynamic and kinetic parameters.

Materials and Reagents:

- **Veverimer** polymer powder (micronized if possible to improve suspension)
- Dilute HCl solution of known concentration
- Isothermal Titration Calorimeter

Procedure:

- Prepare a homogenous suspension of **Veverimer** in a suitable buffer (e.g., deionized water) at a known concentration. Degas the suspension.
- Load the **Veverimer** suspension into the sample cell of the ITC instrument.
- Load a standardized dilute HCl solution into the titration syringe.

- Set up the ITC experiment with a series of small injections of HCl into the **Veverimer** suspension.
- Monitor the heat changes upon each injection. The binding of protons and chloride to the amine groups is expected to be an exothermic process.
- Analyze the resulting thermogram. While standard ITC analysis software is designed for 1:1 binding models in solution, specialized models or kinetic analysis software may be needed to extract rate constants from the shape of the titration peaks for a solid-phase reactant.[9]

## Protocol 6: Surface Plasmon Resonance (SPR) - Adapted for Polymer Immobilization

SPR monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.

Materials and Reagents:

- **Veverimer** polymer
- SPR instrument and sensor chips (e.g., CM5 chip)
- Immobilization reagents (e.g., EDC/NHS)
- Chloride solutions of varying concentrations as the analyte
- Running buffer

Procedure:

- Immobilization (Challenge): Develop a method to immobilize **Veverimer** onto the sensor chip surface. This could involve creating a derivative of the polymer that can be covalently coupled to the chip surface or using a capturing method. This step is critical and may require significant optimization.
- Binding Analysis:
  - Equilibrate the chip with running buffer.

- Inject solutions of varying chloride concentrations over the immobilized **Veverimer** surface.
- Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase.
- After the association phase, flow running buffer over the chip to monitor the dissociation of chloride from the polymer.
- Data Analysis:
  - Fit the association and dissociation curves in the sensorgrams to kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant ( $k_{on}$ ), dissociation rate constant ( $k_{off}$ ), and the equilibrium dissociation constant ( $K_D$ ).[\[10\]](#)

## Data Presentation

Quantitative data from the described assays should be summarized in tables for clarity and comparative analysis.

Table 1: Physicochemical Characterization of **Veverimer** Batches

Batch ID	z-Average Diameter (nm)	Polydispersity Index (PDI)	Total Amine Content (mmol/g)
Vev-001	850	0.45	10.5
Vev-002	875	0.48	10.7
Vev-003	860	0.46	10.6

Table 2: HCl Binding Capacity of **Veverimer** at Equilibrium



pH of Incubation	Initial [Cl <sup>-</sup> ] (mM)	Final [Cl <sup>-</sup> ] (mM)	Binding Capacity (mmol/g)
2.0	50.0	28.5	10.75
4.0	50.0	35.2	7.40
6.0	50.0	42.8	3.60

Table 3: Chloride Retention in GI Compartment Transit Assay

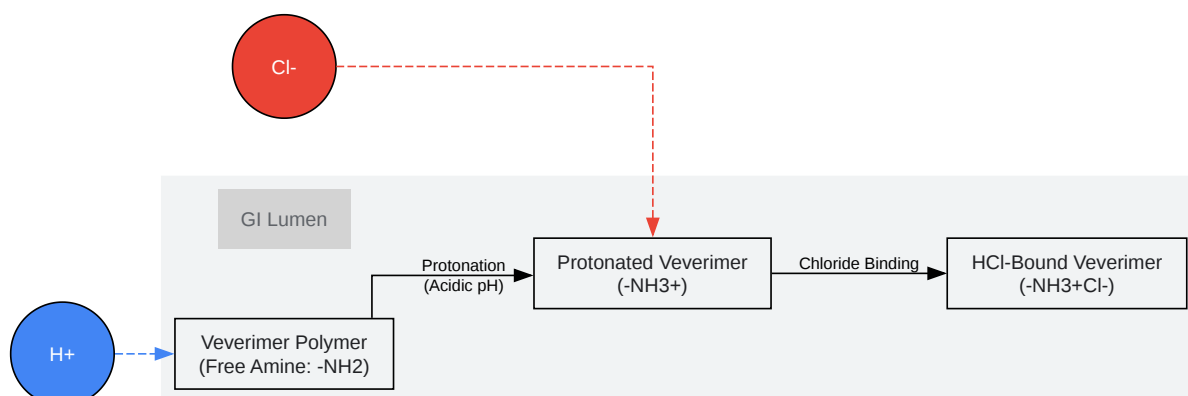
GI Compartment	Incubation Time (h)	pH	Net Chloride Bound (mmol/g)
Stomach	2	2.0	10.5
Proximal Intestine	3	6.2	9.8
Distal Intestine	4	7.0	9.2

Table 4: Hypothetical Binding Kinetics Data for **Veverimer**

Method	Analyte	k <sub>on</sub> (M <sup>-1</sup> s <sup>-1</sup> )	k <sub>off</sub> (s <sup>-1</sup> )	K <sub>D</sub> (M)
Adapted SPR	Chloride	1.2 x 10 <sup>3</sup>	5.5 x 10 <sup>-2</sup>	4.6 x 10 <sup>-5</sup>
Adapted ITC	HCl	-	-	5.1 x 10 <sup>-5</sup>

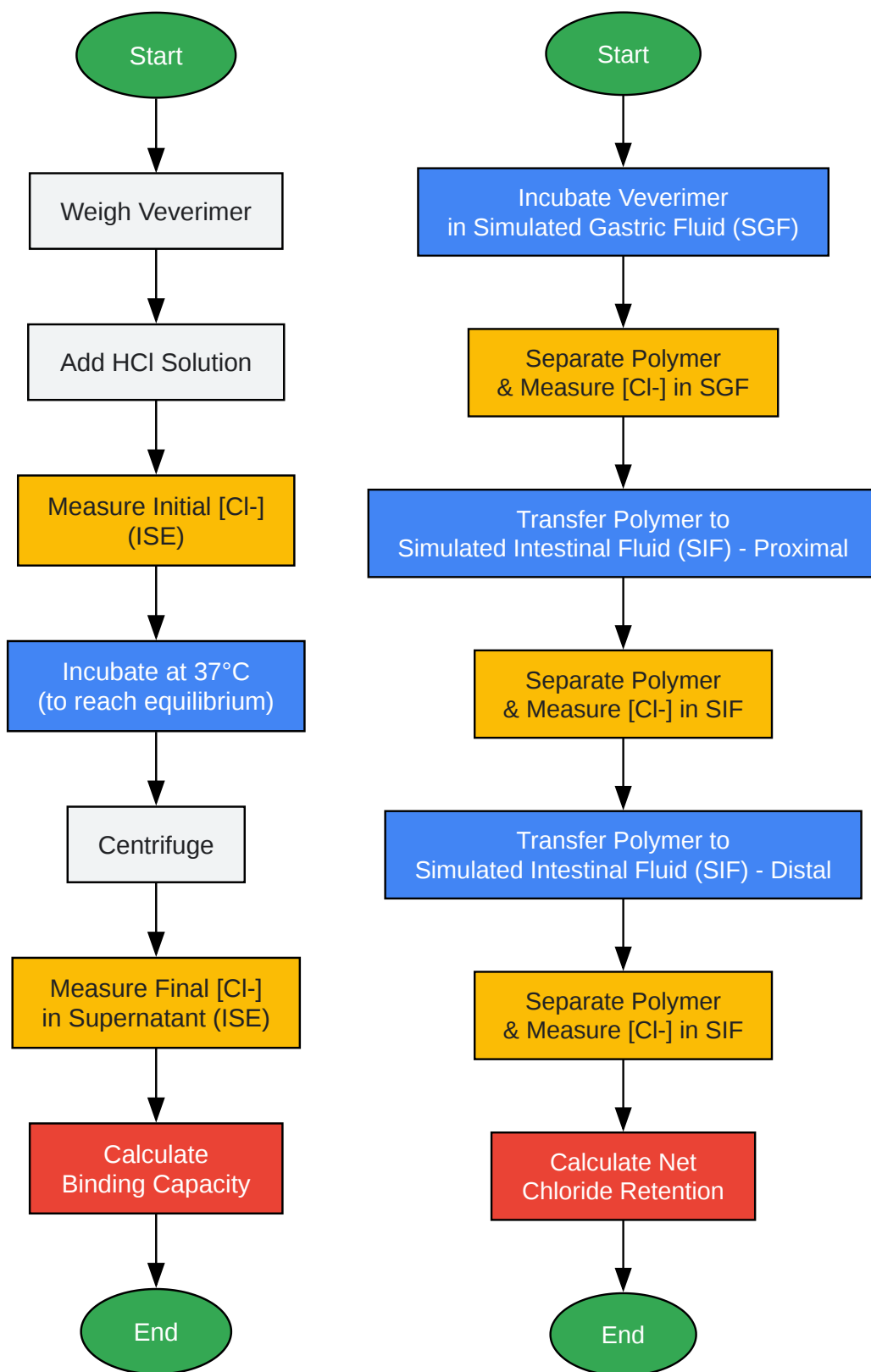
(Note: Kinetic data from ITC for solid suspensions is complex to derive and may primarily yield thermodynamic parameters.)

## Visualizations



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Caption: **Veverimer**'s mechanism of action in the GI tract.



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